molecular formula C19H16F3NO4 B1661493 1-a-Amino(2-hydroxyphenyl)methyl-2-naphthol trifluoroacetate CAS No. 916825-05-3

1-a-Amino(2-hydroxyphenyl)methyl-2-naphthol trifluoroacetate

Cat. No.: B1661493
CAS No.: 916825-05-3
M. Wt: 379.3
InChI Key: MXXWJBQRZWXDQY-UHFFFAOYSA-N
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Description

1-a-Amino(2-hydroxyphenyl)methyl-2-naphthol trifluoroacetate is a complex organic compound with the molecular formula C19H16F3NO4 It is known for its unique structural properties, which include an amino group, a hydroxyl group, and a naphthol moiety

Preparation Methods

The synthesis of 1-a-Amino(2-hydroxyphenyl)methyl-2-naphthol trifluoroacetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthol Intermediate: The initial step involves the synthesis of 2-naphthol, which serves as the core structure.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, often using an appropriate amine source under controlled conditions.

    Hydroxylation: The hydroxyl group is added via a hydroxylation reaction, typically using oxidizing agents.

    Trifluoroacetate Formation: Finally, the trifluoroacetate group is introduced through esterification with trifluoroacetic acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-a-Amino(2-hydroxyphenyl)methyl-2-naphthol trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, often with halogenating agents or other electrophiles.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-a-Amino(2-hydroxyphenyl)methyl-2-naphthol trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research explores its potential therapeutic applications, such as in drug development for targeting specific diseases.

    Industry: It is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-a-Amino(2-hydroxyphenyl)methyl-2-naphthol trifluoroacetate involves its interaction with molecular targets through its functional groups. The amino and hydroxyl groups can form hydrogen bonds and participate in nucleophilic attacks, while the naphthol moiety can engage in π-π interactions. These interactions influence various biochemical pathways and molecular processes, contributing to the compound’s effects.

Comparison with Similar Compounds

1-a-Amino(2-hydroxyphenyl)methyl-2-naphthol trifluoroacetate can be compared with similar compounds such as:

    2-Amino-1-naphthol: Lacks the trifluoroacetate group, resulting in different reactivity and applications.

    1-Hydroxy-2-naphthoic acid: Contains a carboxyl group instead of an amino group, leading to distinct chemical behavior.

    2-Naphthol: A simpler structure without the amino and trifluoroacetate groups, used in different contexts.

Properties

IUPAC Name

1-[amino-(2-hydroxyphenyl)methyl]naphthalen-2-ol;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2.C2HF3O2/c18-17(13-7-3-4-8-14(13)19)16-12-6-2-1-5-11(12)9-10-15(16)20;3-2(4,5)1(6)7/h1-10,17,19-20H,18H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXWJBQRZWXDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(C3=CC=CC=C3O)N)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656551
Record name Trifluoroacetic acid--1-[amino(2-hydroxyphenyl)methyl]naphthalen-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916825-05-3
Record name Trifluoroacetic acid--1-[amino(2-hydroxyphenyl)methyl]naphthalen-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-a-Amino(2-hydroxyphenyl)methyl-2-naphthol trifluoroacetate
Reactant of Route 2
1-a-Amino(2-hydroxyphenyl)methyl-2-naphthol trifluoroacetate
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1-a-Amino(2-hydroxyphenyl)methyl-2-naphthol trifluoroacetate
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Reactant of Route 5
1-a-Amino(2-hydroxyphenyl)methyl-2-naphthol trifluoroacetate
Reactant of Route 6
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